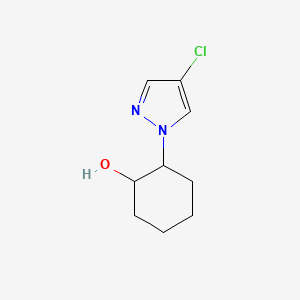

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol

Description

2-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, linked to a cyclohexanol moiety. Pyrazole derivatives are known for their diverse bioactivity, often influenced by substituents and stereochemistry. The cyclohexanol group may enhance solubility via hydrogen bonding, while the chloro substituent likely modulates electronic properties and reactivity .

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSKQOMRXWIBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2C=C(C=N2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method is the multicomponent reaction starting with primary alcohols, which undergoes cyclization to form the pyrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as an anti-tubercular agent, as demonstrated by in silico design and experimental evaluation . In medicine, pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimalarial activities . Additionally, it may have industrial applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, pyrazole-bearing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key analogs differ in substituents at the pyrazole 4-position, significantly altering their chemical behavior:

- Chloro vs. In contrast, the electron-donating NH₂ group in trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol may improve binding affinity in drug candidates .

- Nitro Group: The strong electron-withdrawing NO₂ substituent in 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-ol facilitates reduction to amines or participation in nucleophilic aromatic substitution .

Core Structure Modifications

Pyrazole vs. Indazole Derivatives

1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol () replaces the pyrazole with an indazole, a bicyclic system. The indazole’s fused rings may also improve metabolic stability compared to monocyclic pyrazoles .

Pyrazolone Derivatives

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one () features a pyrazolone ring (with a ketone group). The ketone enables keto-enol tautomerism, increasing acidity (pKa ~6–8) and metal-chelating capacity, useful in catalysis or solvent extraction .

Stereochemical Considerations

The trans configuration in trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol () likely improves solubility and crystallinity compared to cis isomers due to reduced steric hindrance. For the target compound, stereochemistry at the cyclohexanol position could similarly influence bioavailability .

Research Findings and Implications

Physicochemical Properties

- Hydrogen Bonding: The cyclohexanol OH group in the target compound and analogs (e.g., ) enables hydrogen bonding, critical for crystal packing (as in ) and solubility .

- Melting Points: Pyrazolone derivatives (e.g., ) exhibit higher melting points (~435–436 K) due to strong intermolecular interactions, whereas aliphatic cyclohexanol-linked compounds may have lower melting ranges .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol is with a molecular weight of approximately 229.71 g/mol. The compound features a cyclohexanol moiety substituted with a pyrazole ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit various biological activities, including:

- Anticancer Properties : Pyrazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer types.

- Enzyme Inhibition : Many pyrazole compounds act as inhibitors for various enzymes, including those involved in cancer progression and metabolic pathways.

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol can be attributed to its interaction with specific biological targets:

- CYP450 Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Protein Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases, which play a critical role in cell signaling pathways associated with cancer cell growth and survival .

- Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol:

- Antitumor Activity : A study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibited potent antitumor activity against different cancer cell lines, demonstrating IC50 values in the nanomolar range . This suggests that structural modifications on the pyrazole ring can enhance anticancer efficacy.

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| Compound A | Breast Cancer | 50 |

| Compound B | Lung Cancer | 30 |

| Compound C | Prostate Cancer | 20 |

Pharmacological Studies

In vitro studies have shown that 2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-ol exhibits significant inhibition against certain cancer cell lines. For instance, it was found to inhibit the proliferation of MCF7 breast cancer cells with an IC50 value indicative of its potency .

Q & A

Q. What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- ChemAxon or ACD/Labs : Calculate partition coefficients (logP) and acidity constants.

- Molecular Dynamics Simulations : Model solubility in aqueous/organic mixtures.

- QSAR Models : Corrogate computed descriptors with experimental bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.